

Unraveling the Bioenergetic Modulation of SHS4121705: A Comparative Analysis of Mitochondrial Uncouplers

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Compound of Interest

Compound Name: SHS4121705

Cat. No.: B3025871

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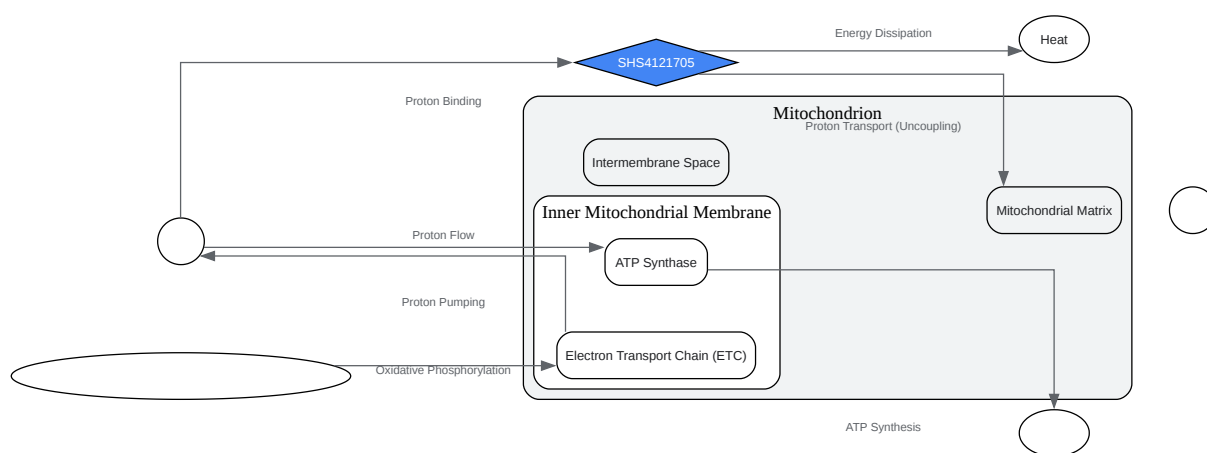
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In the landscape of therapeutic development for metabolic diseases, small molecule mitochondrial uncouplers are emerging as a promising class of agents. This guide provides a detailed comparison of **SHS4121705**, a novel mitochondrial uncoupler, with other notable alternatives such as BAM15 and SHC517. We delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action: Uncoupling for Metabolic Reset

SHS4121705 and its counterparts exert their therapeutic effects by acting as protonophores, shuttling protons across the inner mitochondrial membrane. This process, known as mitochondrial uncoupling, dissipates the proton motive force that is normally used by ATP synthase to produce ATP.[1][2] Consequently, the cell compensates by increasing its metabolic rate, leading to enhanced energy expenditure and oxidation of fuel substrates.[2] This fundamental mechanism underscores their potential in treating metabolic disorders like nonalcoholic steatohepatitis (NASH) and obesity.[3][4][5]

The core of **SHS4121705**'s activity lies in its 6-amino-[1][3][4]oxadiazolo[3,4-b]pyrazin-5-ol structure, where the hydroxyl moiety is crucial for proton transport.[4][6] While sharing this general mechanism, subtle structural differences between **SHS4121705**, BAM15, and SHC517 lead to variations in their potency, tissue distribution, and overall efficacy.



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Mechanism of mitochondrial uncoupling by **SHS4121705**.

Comparative Efficacy and Pharmacokinetics

The following tables summarize the key in vitro and in vivo performance metrics of **SHS4121705** and its comparators, BAM15 and SHC517.

Table 1: In Vitro Potency of Mitochondrial Uncouplers

Compound	Cell Line	EC50 (μM)
SHS4121705	L6 Myoblasts	4.3[4][6]
BAM15	L6 Myoblasts	~1-2 (inferred)
SHM115	L6 Myoblasts	17[2]

Table 2: Comparative In Vivo Efficacy in Metabolic Disease Models

Compound	Animal Model	Key Findings
SHS4121705	STAM Mouse Model of NASH	- Decreased liver triglycerides- Improved liver enzymes (ALT)- Reduced NAFLD activity score and fibrosis- No effect on body temperature or food intake[4] [6]
BAM15	Diet-Induced Obese Mice	- Reversed insulin resistance- Decreased body fat mass- Improved glycemic control- No effect on lean body mass or food intake[3]
SHC517	Diet-Induced Obese Mice	- Prevented and reversed diet- induced obesity- Improved glucose tolerance- No effect on food intake[5]

Table 3: Pharmacokinetic Properties

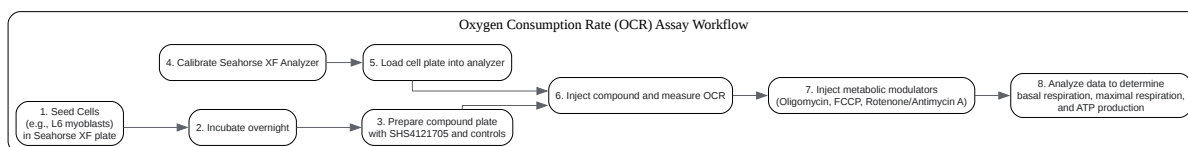
Compound	Parameter	Value
SHS4121705	Half-life (t1/2) in mice	5.7 hours[5]
SHS4121705	Maximum Plasma Concentration (Cmax) in mice	81 µM[3]
BAM15	Oral Bioavailability in mice	67%[3]
BAM15	Half-life (t1/2) in mice	1.7 hours[3]

Detailed Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for the key experimental assays are provided below.

Oxygen Consumption Rate (OCR) Assay

This protocol is designed to measure the effect of mitochondrial uncouplers on cellular respiration using a Seahorse XF Analyzer.



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Workflow for the Oxygen Consumption Rate (OCR) Assay.

Materials:

- L6 myoblast cells (or other relevant cell line)

- Seahorse XF Cell Culture Microplate
- Culture medium
- **SHS4121705**, BAM15, SHC517 (and other test compounds)
- Seahorse XF Analyzer
- Seahorse XF Calibrant
- Metabolic modulators: Oligomycin, FCCP, Rotenone/Antimycin A

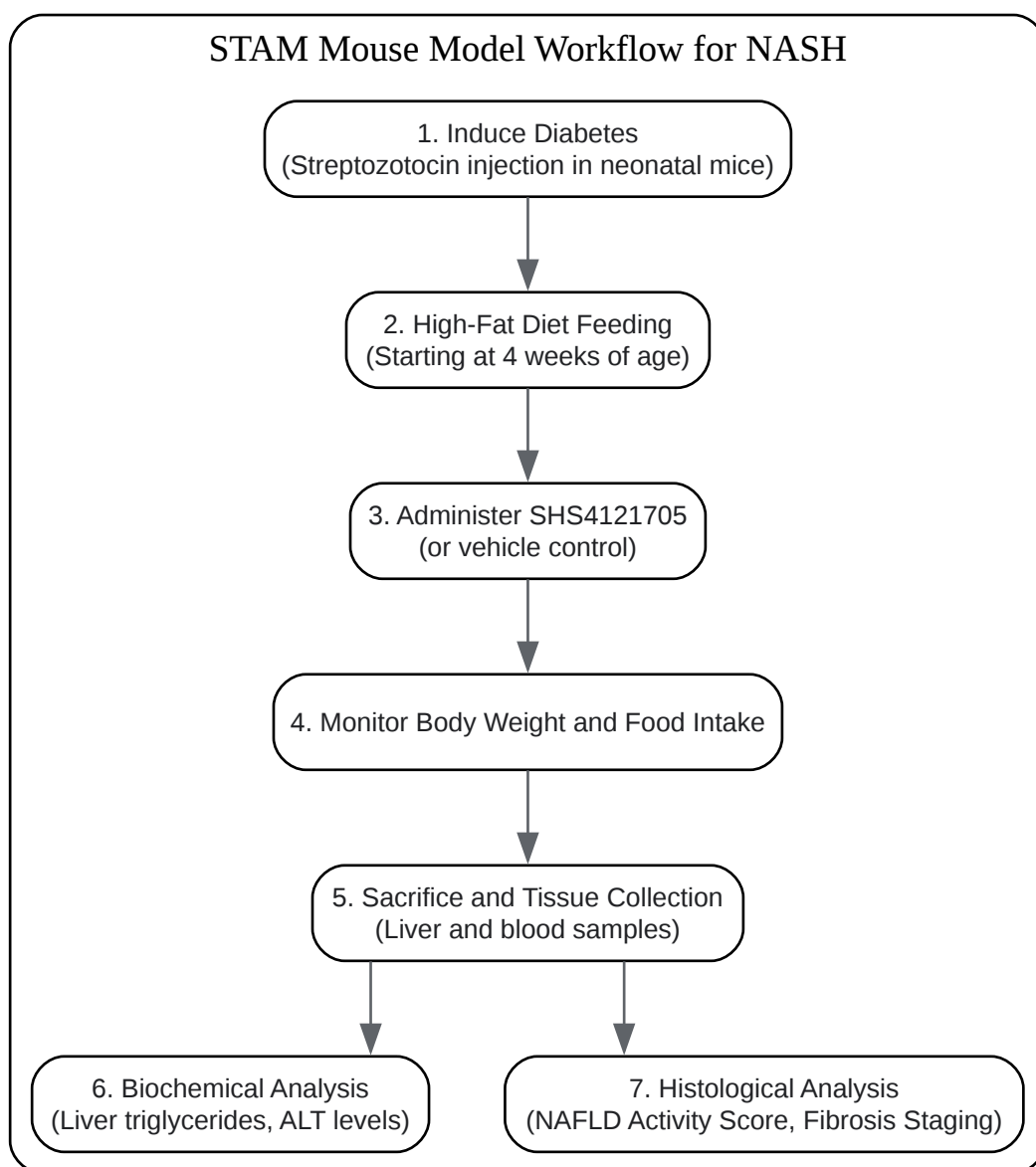
Procedure:

- Cell Seeding: Seed L6 myoblasts into a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight in a CO2 incubator.
- Compound Plate Preparation: On the day of the assay, prepare a utility plate containing the test compounds (**SHS4121705**, etc.) at various concentrations. Also include vehicle controls and positive controls like BAM15.
- Analyzer Calibration: Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
- Assay Execution:
 - Replace the cell culture medium with pre-warmed assay medium.
 - Place the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
 - Load the calibrated sensor cartridge and the compound plate into the Seahorse XF Analyzer.
 - The instrument will measure baseline OCR before injecting the test compounds.
 - Following compound injection, OCR is monitored in real-time.

- Sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a potent uncoupler for maximal respiration), and a mixture of rotenone/antimycin A (Complex I and III inhibitors) are performed to determine key parameters of mitochondrial function.
- Data Analysis: Analyze the OCR data to determine the effects of **SHS4121705** and its alternatives on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

STAM Mouse Model of Nonalcoholic Steatohepatitis (NASH)

This in vivo model is used to evaluate the efficacy of therapeutic agents against NASH.^{[7][8][9]}



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Experimental workflow for the STAM mouse model of NASH.

Animals:

- Male C57BL/6J mice

Procedure:

- Induction of Diabetes: At 2 days of age, inject male C57BL/6J mice with a low dose of streptozotocin to induce a diabetic phenotype.
- Dietary Intervention: At 4 weeks of age, switch the mice to a high-fat diet to induce the development of NASH.
- Drug Administration: At a predetermined time point (e.g., 6-8 weeks of age, when NASH is established), begin daily administration of **SHS4121705** (e.g., 25 mg/kg) or vehicle control via oral gavage.
- Monitoring: Monitor body weight and food intake regularly throughout the treatment period.
- Terminal Procedures: After the treatment period (e.g., 3-4 weeks), euthanize the mice and collect blood and liver tissue.
- Analysis:
 - Biochemical Analysis: Measure plasma levels of alanine aminotransferase (ALT) and quantify liver triglyceride content.
 - Histological Analysis: Fix a portion of the liver tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Sirius Red. A pathologist blinded to the treatment groups should score the liver sections for steatosis, inflammation, ballooning (NAFLD Activity Score), and fibrosis.

Conclusion

SHS4121705 represents a promising therapeutic candidate for metabolic diseases, operating through the well-established mechanism of mitochondrial uncoupling. Its favorable pharmacokinetic profile and demonstrated efficacy in a preclinical model of NASH highlight its potential. This guide provides a framework for the continued investigation and cross-validation of **SHS4121705** and other mitochondrial uncouplers, offering standardized protocols and comparative data to accelerate research in this critical area. The provided diagrams and tables serve as a quick reference for understanding the complex signaling pathways and comparing the performance of these compounds.

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